molecular formula C10H11ClF2O B8029974 1-Chloro-2,4-difluoro-3-(2-methylpropoxy)benzene

1-Chloro-2,4-difluoro-3-(2-methylpropoxy)benzene

Cat. No.: B8029974
M. Wt: 220.64 g/mol
InChI Key: OMVUDMDIQHCUHC-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-3-(2-methylpropoxy)benzene is an aromatic compound that belongs to the class of halogenated benzenes. It is characterized by the presence of chlorine, fluorine, and an alkoxy group attached to the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,4-difluoro-3-(2-methylpropoxy)benzene typically involves the halogenation of a suitable precursor followed by the introduction of the alkoxy group. One common method involves the reaction of 1-chloro-2,4-difluorobenzene with 2-methylpropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,4-difluoro-3-(2-methylpropoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The alkoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzenes depending on the nucleophile used.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-Chloro-2,4-difluoro-3-(2-methylpropoxy)benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-3-(2-methylpropoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3,5-difluorobenzene: Similar structure but lacks the alkoxy group.

    2-Chloro-4-fluorotoluene: Contains a methyl group instead of the alkoxy group.

    1,4-Dichloro-2-(trifluoromethyl)benzene: Contains additional chlorine and trifluoromethyl groups.

Uniqueness

1-Chloro-2,4-difluoro-3-(2-methylpropoxy)benzene is unique due to the presence of both chlorine and fluorine atoms along with an alkoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-2,4-difluoro-3-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O/c1-6(2)5-14-10-8(12)4-3-7(11)9(10)13/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVUDMDIQHCUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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